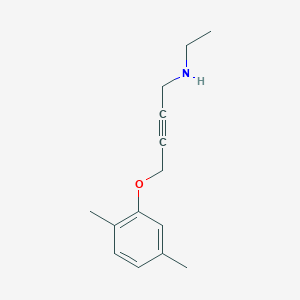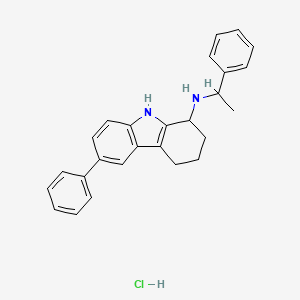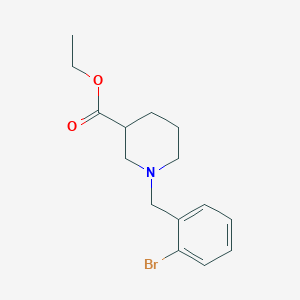
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine, also known as A-836,339, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective cannabinoid CB2 receptor agonists, which has been shown to have promising effects in treating various diseases.
作用机制
The mechanism of action of 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine involves its selective activation of the CB2 receptor. This receptor is primarily expressed in immune cells and has been shown to play a crucial role in regulating inflammation and immune responses. Activation of the CB2 receptor by 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been shown to reduce inflammation and pain in various animal models.
Biochemical and Physiological Effects
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models, including models of arthritis, neuropathic pain, and inflammatory bowel disease. The compound has also been found to have neuroprotective effects and has been shown to reduce the progression of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine in lab experiments is its selective activation of the CB2 receptor. This allows researchers to study the specific effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. However, one limitation of using this compound is its relatively low potency compared to other CB2 receptor agonists.
未来方向
There are several future directions for research on 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine. One area of research is the development of more potent CB2 receptor agonists that can be used in clinical applications. Another area of research is the investigation of the compound's effects on various diseases, including cancer, autoimmune diseases, and metabolic disorders. Additionally, there is a need for more studies on the compound's pharmacokinetics and toxicology to determine its safety and efficacy in humans.
合成方法
The synthesis of 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with ethyl chloroacetate to form ethyl 2,5-dimethylphenylacetate. This compound is then reacted with sodium hydride and 1-bromo-2-butene to form 2-(2,5-dimethylphenoxy)-N-ethylbut-2-enamide. Finally, this compound is hydrogenated to form 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine.
科学研究应用
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in treating various diseases, including inflammation, pain, and neurodegenerative diseases. The compound has been found to selectively activate the CB2 receptor, which is primarily expressed in immune cells and has been shown to play a crucial role in regulating inflammation and immune responses.
属性
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-15-9-5-6-10-16-14-11-12(2)7-8-13(14)3/h7-8,11,15H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPKKGLJSIEXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)imino]diethanol](/img/structure/B5056172.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5056180.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5056190.png)

![1-(3-isoxazolylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B5056207.png)
![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B5056214.png)
![1-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056226.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5056231.png)
![4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5056232.png)
![ethyl 4-[(3-bromophenyl)acetyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5056233.png)
![4-(3,4-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5056241.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B5056249.png)